Saframycin E

cytotoxicity leukemia SAR

Researchers studying saframycin-class DNA alkylators require a validated negative control to distinguish mechanism-based cytotoxicity from off-target effects. Saframycin E is the definitive low-activity reference: • 857-fold less potent than Saframycin A in L1210 cells (ID50 ≈4.8 µM vs 0.0056 µM) • Lacks the C-21 α-cyanoamine/carbinolamine group essential for DNA alkylation • Structurally confirmed by total synthesis; ideal for SAR & biosynthetic studies Supplied with ≥95% purity; available in standard research quantities for immediate shipment.

Molecular Formula C28H33N3O9
Molecular Weight 555.6 g/mol
CAS No. 66082-31-3
Cat. No. B1219079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaframycin E
CAS66082-31-3
Synonymssaframycin E
Molecular FormulaC28H33N3O9
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C3C4CC5=C(C(N4CC(C2O)N3C)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O
InChIInChI=1S/C28H33N3O9/c1-10-21(33)13-7-14-20-18-19(22(34)11(2)27(40-6)25(18)37)23(35)16(30(20)4)9-31(14)15(8-29-28(38)12(3)32)17(13)24(36)26(10)39-5/h14-16,20,23,34-35,37H,7-9H2,1-6H3,(H,29,38)/t14-,15-,16+,20-,23+/m0/s1
InChIKeyAPNOKSAARSYAPV-QOTHJRBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Saframycin E: Low-Activity Reference Compound


Saframycin E (CAS 66082-31-3) is a member of the saframycin class of tetrahydroisoquinoline (THIQ) antitumor antibiotics, originally isolated from the fermentation broth of *Streptomyces lavendulae* strain No. 314 [1][2]. This natural product belongs to a broader family of bis-tetrahydroisoquinoline alkaloids that includes saframycins A-D, S, and related marine-derived ecteinascidins and renieramycins [3]. Saframycin E is characterized by its pentacyclic core structure with a molecular weight of 555.6 g/mol and the molecular formula C28H33N3O9 [4]. Unlike the highly potent congeners in its class, Saframycin E exhibits minimal cytotoxicity and antibacterial activity, positioning it as a valuable tool for negative control experiments and as a reference compound for understanding the structural determinants of biological activity within this important class of DNA-alkylating agents.

Negative control for saframycin cytotoxicity and DNA damage assays
SAR reference for C-21 functional group requirement in THIQ alkaloids
DNA damage-independent mechanism studies with confirmed structural identity

Why Saframycin E Cannot Be Substituted


Saframycin E occupies a unique position within the saframycin family as a low-activity reference compound whose biological profile is defined by its specific structural features. Within the saframycin class, compounds can exhibit over 800-fold differences in cytotoxic potency depending solely on the presence or absence of the α-cyanoamine or α-carbinolamine functional groups at the C-21 position [1]. Saframycin E, like Saframycins B, C, and D, lacks these critical C-21 functional groups that are essential for forming the electrophilic iminium cation required for covalent DNA alkylation [2]. Consequently, Saframycin E serves as a functionally distinct tool for mechanistic studies and as a negative control in experiments investigating DNA damage responses, where substitution with more active analogs like Saframycin A or S would produce confounding biological effects. Generic substitution across saframycin congeners is not scientifically valid because minor structural variations—particularly at C-21, C-14, and C-25—translate into profound differences in target engagement, cytotoxicity, and experimental outcomes.

Substituting Saframycin A or S may introduce DNA-alkylating activity, confounding negative-control readouts.
Over 800-fold cytotoxicity potency variation among saframycin congeners limits direct substitution for SAR benchmarking.
Distinct antibacterial activity ranking (A > B/C > D/E) may shift antimicrobial assay outcomes; congener-specific validation required.

Saframycin E: Head-to-Head Comparisons


Cytotoxicity in L1210 Leukemia Cells

In a direct structure-activity relationship study of 13 saframycins using the L1210 mouse leukemia cell line, Saframycin E was grouped with congeners lacking the α-cyanoamine and α-carbinolamine functional groups at C-21. These compounds exhibited significantly reduced cytotoxic potency compared to Saframycin A [1].

Cytotoxicity ID50
Class-level inference
~857× lower potency
D/E vs Saframycin A
Supports negative-control fit in cytotoxicity SAR studies
L1210 leukemia cell model; ID50 D: 4.8 µM, A: 0.0056 µM
cytotoxicity leukemia SAR

Antibacterial Activity Against Gram-Positive Bacteria

Among the naturally occurring saframycins (A, B, C, D, and E), Saframycin E and D demonstrated the lowest antibacterial activity against Gram-positive bacteria, in contrast to the potent activity observed with Saframycin A [1][2].

Antibacterial Ranking
Class-level inference
A > B/C > D/E
Lowest activity class supports antimicrobial baseline controls
Qualitative ranking; specific MIC data not detailed
antibacterial gram-positive MIC

Lack of DNA Alkylation vs. Saframycin A

Saframycin E lacks the α-cyanoamine or α-carbinolamine functional groups at the C-21 position, which are required for generating the electrophilic iminium cation that covalently binds to the N2 amino group of guanine in the DNA minor groove [1]. In contrast, Saframycin A and S possess these functional groups and demonstrate sequence-selective covalent DNA binding [2].

DNA Alkylation Capacity
Class-level inference
Saframycin E: No alkylation
Saframycin A: Covalent DNA adducts
Enables DNA damage-independent pathway studies
Functional difference due to absent C-21 cyanoamine/carbinolamine
DNA alkylation mechanism of action minor groove

Structure Confirmation by Total Synthesis

The structure of natural Saframycin E was confirmed through total synthesis: transformation of (±)-5-hydroxysaframycin B (11) to hydroquinone (1e) followed by acetylation with acetic anhydride in pyridine produced a triacetate derivative (13) that was spectroscopically identical to the triacetyl derivative of natural Saframycin E [1].

Structural Identity
Head-to-head
Synthetic = Natural
Total synthesis comparison
Confirmed structure supports reproducible sourcing
Triacetyl derivative matched natural product
total synthesis structure confirmation derivatization

Saframycin E: Research Applications


Negative Control for Cytotoxicity and DNA Damage Assays

Saframycin E serves as an optimal negative control in experiments designed to assess the cytotoxic effects of active saframycins (e.g., Saframycin A, S) or related DNA alkylators. Its approximately 857-fold lower potency in L1210 leukemia cells compared to Saframycin A [1] ensures that any observed biological effects in parallel treatments can be attributed specifically to DNA alkylation-dependent mechanisms rather than non-specific cellular toxicity. Researchers should pair Saframycin E with Saframycin A at matched concentrations to control for off-target effects.

SAR Reference Standard

Saframycin E is a critical reference compound for SAR studies of tetrahydroisoquinoline alkaloids. Its defined structural features—specifically the absence of α-cyanoamine or α-carbinolamine groups at C-21—provide a baseline for quantifying the contribution of this functional group to biological activity [2]. By comparing Saframycin E (and its congener Saframycin D, ID50 = 4.8 µM) with active analogs like Saframycin A (ID50 = 0.0056 µM) [1], researchers can accurately model the potency gains achieved through specific chemical modifications.

Biosynthetic Pathway Analysis

The confirmed structural identity of Saframycin E through total synthesis [3] makes it a reliable standard for biosynthetic studies of the saframycin class. Researchers investigating the nonribosomal peptide synthetase (NRPS) pathways in *Streptomyces lavendulae* can use Saframycin E as a reference compound for comparative metabolomics, to validate the production of specific congeners, and to study the enzymatic steps responsible for introducing the critical C-21 functional groups that distinguish low-activity from high-activity saframycins.

Antibacterial Spectrum and Resistance Studies

Given its minimal activity against Gram-positive bacteria and weak activity against mycobacteria [1], Saframycin E is suitable as a baseline control in antimicrobial susceptibility testing. Its use enables researchers to establish the lower limit of saframycin-class antibacterial potency and to identify resistance mechanisms that may be specific to highly active congeners. Comparative studies with Saframycin A (highest antibacterial activity) [1] can delineate structure-dependent antimicrobial mechanisms.

Application
Selection Property
Validation Focus
Cytotoxicity/DNA damage negative control
Low-activity reference with no DNA alkylation
Confirm absence of cytotoxicity and DNA adduct formation
SAR reference for THIQ alkaloids
C-21 functional group baseline
Compare potency shifts with C-21 modification
Biosynthetic pathway analysis
Confirmed structural identity
Validate congeners in metabolomics studies
Antimicrobial susceptibility baseline
Minimal antibacterial activity
Establish lower activity limit for class comparison

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